6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide, commonly known as NOCC, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of 2H-chromene, an important class of heterocyclic compounds with versatile biological profiles .
Synthesis Analysis
The synthesis of similar compounds often involves a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines .Molecular Structure Analysis
The molecular structure of this compound is based on the 2H-chromene scaffold, which is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .Scientific Research Applications
Fluorescent Probes for Metal Ion Detection
- Bekhradnia et al. (2016) developed a nitro-3-carboxamide coumarin derivative as a novel fluorescent chemosensor. This compound specifically detects Cu(2+) ions with high selectivity over other metal ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).
Crystal Structure and Synthesis
- J. Reis et al. (2013) examined the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives. These compounds exhibit unique anti-rotamer conformations and varying amide orientations (Reis et al., 2013).
Eco-Friendly Synthesis Approaches
- Proença and Costa (2008) described an eco-friendly method for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting a sustainable approach in chemical synthesis (Proença & Costa, 2008).
Biological Evaluation and Antibacterial Activity
- Ramaganesh et al. (2010) synthesized a series of innovative coumarin derivatives containing the thiazolidin-4-one ring and evaluated their biological properties, including antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Antiproliferative Activity
- Yin et al. (2013) conducted a study on the antiproliferative activities of novel 2H-chromene derivatives, indicating potential applications in cancer research (Yin et al., 2013).
Synthesis and Pharmacological Evaluation
- Azab et al. (2017) explored the synthesis and antimicrobial activities of novel N-heterocycles based on 2H-chromene-3-carboxamide, demonstrating their potential in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).
Mechanism of Action
Target of Action
The primary target of 6-nitro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . PL is an enzyme that plays a crucial role in the digestion of dietary fats. Inhibition of PL can reduce the absorption of fats, which can be beneficial in the treatment of conditions like obesity .
Mode of Action
The compound interacts with its target, pancreatic lipase, and inhibits its activity. This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from breaking down dietary fats .
Biochemical Pathways
The inhibition of pancreatic lipase affects the lipid metabolism pathway. Normally, pancreatic lipase breaks down dietary triglycerides into monoglycerides and free fatty acids, which can be absorbed by the intestines. By inhibiting pancreatic lipase, the compound reduces the breakdown and subsequent absorption of dietary fats .
Result of Action
The primary result of the compound’s action is the inhibition of fat absorption in the digestive tract. This can lead to a decrease in caloric intake from fats, which could potentially aid in weight loss and the treatment of obesity .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the stomach and intestines can affect the compound’s solubility and stability, which in turn can influence its absorption and efficacy. Additionally, the presence of other compounds, such as food or other medications, can also impact the compound’s absorption and overall effect .
Properties
IUPAC Name |
6-nitro-2-oxo-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-15(17-11-4-2-1-3-5-11)13-9-10-8-12(18(21)22)6-7-14(10)23-16(13)20/h1-9H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMMIVPXGAPYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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